molecular formula C13H10N2S B11798235 5-Methyl-6-(phenylthio)nicotinonitrile

5-Methyl-6-(phenylthio)nicotinonitrile

Cat. No.: B11798235
M. Wt: 226.30 g/mol
InChI Key: ZGSLWNGBHBNTHR-UHFFFAOYSA-N
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Description

5-Methyl-6-(phenylthio)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(phenylthio)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 5-methyl-6-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(phenylthio)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-6-(phenylthio)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(phenylthio)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitrile group can interact with active sites in proteins, while the phenylthio group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6-(phenylthio)nicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    5-Methyl-6-(phenylthio)pyridine: Lacks the nitrile group.

    6-(Phenylthio)nicotinonitrile: Similar but without the methyl group.

Uniqueness

5-Methyl-6-(phenylthio)nicotinonitrile is unique due to the combination of its nitrile and phenylthio groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-6-phenylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3

InChI Key

ZGSLWNGBHBNTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC2=CC=CC=C2)C#N

Origin of Product

United States

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